4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H2BrF3O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, trifluoromethyl, and carboxylic acid functional groups
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with various biological targets, influencing several biochemical pathways .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups .
Result of Action
The compound’s effects would be determined by its interaction with its biological targets and its influence on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid . For instance, the compound should be stored in a cool, dry place, away from strong oxidizing agents . These conditions help maintain the compound’s stability and ensure its effective action when used.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the bromination of 5-(trifluoromethyl)thiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation/Reduction Products: Carboxylates or alcohol derivatives of the original compound.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a thiophene ring.
3-Fluorobenzothiophene: Contains a fluorine atom and a benzothiophene ring.
Uniqueness
4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the combination of bromine, trifluoromethyl, and carboxylic acid groups on a thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2S/c7-2-1-3(5(11)12)13-4(2)6(8,9)10/h1H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYCWOEDSVUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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